molecular formula C2H4ClNO3S B3383906 1-[(Chlorosulfonyl)amino]ethan-1-one CAS No. 50881-23-7

1-[(Chlorosulfonyl)amino]ethan-1-one

Cat. No.: B3383906
CAS No.: 50881-23-7
M. Wt: 157.58 g/mol
InChI Key: RHHZWMIOVCTMJB-UHFFFAOYSA-N
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Description

1-[(Chlorosulfonyl)amino]ethan-1-one (CAS 50881-23-7) is an organosulfur compound with the molecular formula C₂H₄ClNO₃S and a molecular weight of 181.63 g/mol . It features a chlorosulfonylamino (-NHSO₂Cl) group attached to an acetyl moiety, making it highly reactive, particularly in nucleophilic substitution reactions. This compound is typically synthesized for use as an intermediate in organic synthesis, especially in the preparation of sulfonamides and sulfonylurea derivatives. Its 95% purity and commercial availability in milligram-to-gram quantities highlight its utility in research settings .

Properties

IUPAC Name

N-acetylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO3S/c1-2(5)4-8(3,6)7/h1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZWMIOVCTMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610331
Record name Acetylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50881-23-7
Record name Acetylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(chlorosulfonyl)amino]ethan-1-one
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Preparation Methods

The synthesis of 1-[(Chlorosulfonyl)amino]ethan-1-one involves the reaction of acetamide with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

CH3CONH2+ClSO3HCH3CONHSO2Cl+H2O\text{CH}_3\text{CONH}_2 + \text{ClSO}_3\text{H} \rightarrow \text{CH}_3\text{CONHSO}_2\text{Cl} + \text{H}_2\text{O} CH3​CONH2​+ClSO3​H→CH3​CONHSO2​Cl+H2​O

In industrial settings, the production of this compound may involve the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the purity of the final product .

Chemical Reactions Analysis

1-[(Chlorosulfonyl)amino]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and oxidizing agents like potassium permanganate (KMnO₄). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Chlorosulfonyl)amino]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Chlorosulfonyl)amino]ethan-1-one involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of sulfonamide, sulfonate, or other derivatives. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Grouping

Group 1: Sulfonyl/Chlorosulfonyl Derivatives
  • 1-[(Chlorosulfonyl)amino]ethan-1-one: Reactivity: The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling reactions with amines to form sulfonamides. Applications: Intermediate for sulfonamide drugs and agrochemicals.
Group 2: Amino-Substituted Ethanones
  • 1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8): Molecular Formula: C₁₀H₁₃NO. Key Features: The dimethylamino group (-NMe₂) enhances electron-donating properties, making it useful in pharmaceutical synthesis (e.g., neurological drug candidates) . Comparison: Less reactive than the chlorosulfonyl derivative but offers selectivity in electrophilic aromatic substitutions .
  • 1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one (CAS 371940-06-6): Structure: Combines an indole and hydroxyphenylamino group. Applications: Potential use in bioactive molecule synthesis due to its heterocyclic framework .
Group 3: Halogenated Derivatives
  • 1-(1-Chlorocyclopentyl)ethan-1-one (CID 12466580): Molecular Formula: C₇H₁₁ClO. Reactivity: The cyclopentyl-chloro group stabilizes carbocation intermediates, favoring Friedel-Crafts alkylation . Comparison: Less polar than 1-[(Chlorosulfonyl)amino]ethan-1-one, limiting solubility in polar solvents .
  • 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-one (CAS 886497-11-6):

    • Molecular Formula : C₉H₆ClF₃O.
    • Applications : Intermediate for agrochemicals and fluorinated pharmaceuticals due to its electron-withdrawing CF₃ group .
Group 4: Heterocyclic and Aromatic Derivatives
  • (E)-1-(4-(4-Chlorostyryl)phenyl)ethan-1-one (Compound 10db):

    • Structure : Conjugated styryl-phenyl system.
    • Applications : Photoactive material in optoelectronics due to extended π-conjugation .
  • 1-(4-((4-Chloro-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)ethan-1-one (Compound 4): Melting Point: 258–260°C.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
1-[(Chlorosulfonyl)amino]ethan-1-one C₂H₄ClNO₃S 181.63 Not reported Sulfonamide synthesis
1-[3-(Dimethylamino)phenyl]ethan-1-one C₁₀H₁₃NO 163.22 Not reported Pharmaceutical intermediates
1-(1-Chlorocyclopentyl)ethan-1-one C₇H₁₁ClO 146.61 Not reported Alkylation reactions
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-one C₉H₆ClF₃O 222.59 Not reported Agrochemicals
Compound 4 (triazine derivative) C₁₇H₁₂Cl₂N₆O 387.22 258–260 Antimicrobial agents

Biological Activity

1-[(Chlorosulfonyl)amino]ethan-1-one, also known by its chemical formula C₂H₄ClNO₃S, is an organic compound that has garnered attention in various fields due to its unique biological activities and chemical properties. This compound features a chlorosulfonyl group, which contributes to its reactivity with nucleophiles, making it a valuable intermediate in synthetic organic chemistry and biological applications.

The molecular weight of 1-[(Chlorosulfonyl)amino]ethan-1-one is 157.58 g/mol. The synthesis typically involves the reaction between acetamide and chlorosulfonic acid under controlled conditions, yielding the target compound alongside water as a byproduct:

CH3CONH2+ClSO3HCH3CONHSO2Cl+H2O\text{CH}_3\text{CONH}_2+\text{ClSO}_3\text{H}\rightarrow \text{CH}_3\text{CONHSO}_2\text{Cl}+\text{H}_2\text{O}

The biological activity of 1-[(Chlorosulfonyl)amino]ethan-1-one is primarily attributed to its electrophilic nature, particularly the chlorosulfonyl moiety. This group readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives including sulfonamides and sulfonates. The specific pathways and molecular targets involved depend on the nature of the nucleophile engaged in the reaction.

Biological Applications

1-[(Chlorosulfonyl)amino]ethan-1-one has several notable applications in biological research:

  • Modification of Biomolecules : The compound is utilized for modifying proteins and peptides to investigate structure-function relationships.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, though more extensive testing is required to establish efficacy and mechanisms .

Case Studies

Several studies have explored the biological implications of compounds similar to 1-[(Chlorosulfonyl)amino]ethan-1-one:

  • Antimicrobial Activity : A study evaluated various sulfonamide derivatives, revealing that some exhibited significant antimicrobial activity against Gram-positive bacteria, comparable to standard antibiotics like ampicillin . The structure-activity relationship (SAR) indicated that modifications on the sulfonamide scaffold could enhance activity.
  • Reactivity Studies : Research focused on the reactivity of sulfonamide derivatives derived from similar compounds showed promising results in inhibiting specific bacterial enzymes involved in pathogenicity, suggesting potential therapeutic applications .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 1-[(Chlorosulfonyl)amino]ethan-1-one:

Compound NameStructure FeaturesBiological Activity
1-[(Chlorosulfonyl)amino]ethan-1-oneChlorosulfonyl & ethanone groupsModerate antimicrobial potential
Acetylsulfonyl chlorideLacks amino groupLimited biological applications
Methanesulfonyl chlorideMethyl instead of acetylUsed in industrial applications only

Research Findings

Recent findings indicate that compounds with sulfonamide functionalities can modulate biological pathways by acting as enzyme inhibitors or substrates. The reactivity profile of 1-[(Chlorosulfonyl)amino]ethan-1-one suggests it could be explored further for drug development targeting specific diseases or infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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